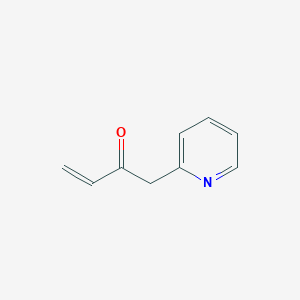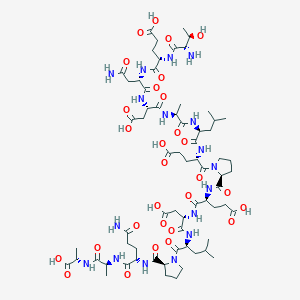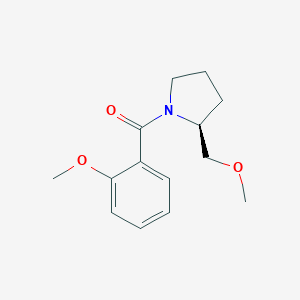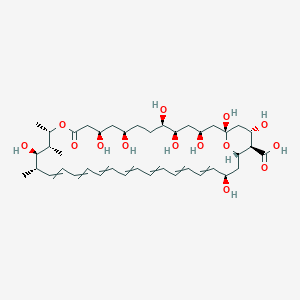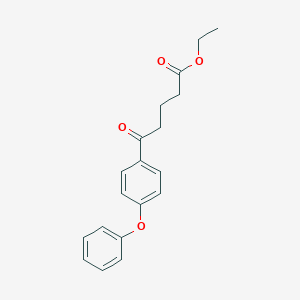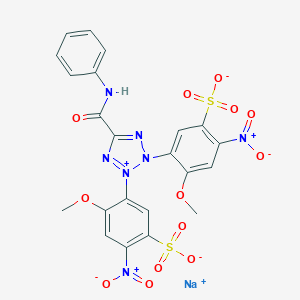![molecular formula C7H8N2O B009815 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine CAS No. 102226-41-5](/img/structure/B9815.png)
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine derivatives is often achieved through one-pot synthesis methods. Kumar et al. (2011) described a convenient approach for preparing 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives from 1,4-dihydropyridines, featuring an electrophilic interaction of iodine in the presence of a nucleophile, leading to excellent yields of the bicyclic heterocycles (Kumar, Malik, Kumar, & Prasad, 2011). Additionally, Sandford et al. (2014) synthesized pyrido[3,2-b][1,4]oxazine systems through annelation reactions involving highly fluorinated pyridine derivatives, highlighting the versatility of this scaffold for chemical synthesis (Sandford, Slater, Yufit, Howard, & Vong, 2014).
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine and its derivatives showcases the significance of the bicyclic heterocycle framework, which is pivotal in the synthesis of pharmaceutical compounds. Gim et al. (2007) emphasized the role of the benzo[1,4]-oxazine ring system as a crucial template in pharmaceutical research, although detailed molecular structure analysis specific to 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine is limited in the literature (Gim et al., 2007).
Applications De Recherche Scientifique
Analgesic Activity
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine and its derivatives have been synthesized and examined for their analgesic activity .
- Methods of Application : The compounds were synthesized in a multi-step reaction process. The starting compound used in this reaction is 2-aminopyridin-3-ol .
- Results : The synthesized compounds and its derivatives were then examined for antibacterial, antifungal, analgesic and anti-inflammatory activities .
Anti-Inflammatory Activity
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine and its derivatives have been synthesized and examined for their anti-inflammatory activity .
- Methods of Application : The compounds were synthesized in a multi-step reaction process. The starting compound used in this reaction is 2-aminopyridin-3-ol .
- Results : The synthesized compounds and its derivatives were then examined for antibacterial, antifungal, analgesic and anti-inflammatory activities .
Local Anesthetic Activity
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : 4-acyl-3, 4-dihydro-2H-pyrido [3, 2-b]-1, 4-oxazine were synthesized and examined for their local anesthetic activity .
- Methods of Application : The compounds were synthesized in a multi-step reaction process .
- Results : The synthesized compounds were examined for their local anesthetic activity .
Antimicrobial Activity
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Pyridazine and pyridazinone derivatives, including 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine, have shown a wide range of pharmacological activities such as antimicrobial .
- Methods of Application : The compounds were synthesized in a multi-step reaction process. The starting compound used in this reaction is 2-aminopyridin-3-ol .
- Results : The synthesized compounds and its derivatives were then examined for antibacterial, antifungal, analgesic and anti-inflammatory activities .
Antidepressant Activity
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Pyridazine and pyridazinone derivatives, including 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine, have shown a wide range of pharmacological activities such as antidepressant .
- Methods of Application : The compounds were synthesized in a multi-step reaction process. The starting compound used in this reaction is 2-aminopyridin-3-ol .
- Results : The synthesized compounds and its derivatives were then examined for antibacterial, antifungal, analgesic and anti-inflammatory activities .
Anti-Hypertensive Activity
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Pyridazine and pyridazinone derivatives, including 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine, have shown a wide range of pharmacological activities such as anti-hypertensive .
- Methods of Application : The compounds were synthesized in a multi-step reaction process. The starting compound used in this reaction is 2-aminopyridin-3-ol .
- Results : The synthesized compounds and its derivatives were then examined for antibacterial, antifungal, analgesic and anti-inflammatory activities .
Antipyretic Activity
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Pyridazine and pyridazinone derivatives, including 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine, have shown a wide range of pharmacological activities such as antipyretic .
- Methods of Application : The compounds were synthesized in a multi-step reaction process. The starting compound used in this reaction is 2-aminopyridin-3-ol .
- Results : The synthesized compounds and its derivatives were then examined for antibacterial, antifungal, analgesic and anti-inflammatory activities .
Antiplatelet Activity
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Pyridazine and pyridazinone derivatives, including 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine, have shown a wide range of pharmacological activities such as antiplatelet .
- Methods of Application : The compounds were synthesized in a multi-step reaction process. The starting compound used in this reaction is 2-aminopyridin-3-ol .
- Results : The synthesized compounds and its derivatives were then examined for antibacterial, antifungal, analgesic and anti-inflammatory activities .
Anticancer Activity
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Pyridazine and pyridazinone derivatives, including 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine, have shown a wide range of pharmacological activities such as anticancer .
- Methods of Application : The compounds were synthesized in a multi-step reaction process. The starting compound used in this reaction is 2-aminopyridin-3-ol .
- Results : The synthesized compounds and its derivatives were then examined for antibacterial, antifungal, analgesic and anti-inflammatory activities .
Safety And Hazards
Propriétés
IUPAC Name |
3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSOYMJNDHHYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619448 | |
| Record name | 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine | |
CAS RN |
102226-41-5 | |
| Record name | 3,4-Dihydro-2H-pyrido[4,3-b]-1,4-oxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102226-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,3H,4H-pyrido[4,3-b][1,4]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



